N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene and cyclopentyl groups are then introduced via substitution reactions. Common reagents used in these steps include halogenated thiophenes, cyclopentyl halides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[c][1,2,5]thiadiazole moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated reagents and catalysts like palladium or copper complexes facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzo[c][1,2,5]thiadiazole moiety can produce partially or fully reduced derivatives.
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or photophysical characteristics.
Mechanism of Action
The mechanism by which N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its application. In organic electronics, its electron-donating and accepting properties facilitate charge transport. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure used in various organic electronic materials.
Thiophene Derivatives: Commonly used in organic semiconductors and conductive polymers.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to its combination of a thiophene ring and a benzo[c][1,2,5]thiadiazole moiety, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific charge transport characteristics .
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-15(11-5-6-12-13(10-11)19-22-18-12)17-16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOUEFSGMPYQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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